Descyano Cimetidine Dihydrochloride Salt is a metabolite of Cimetidine. It is a competitive histamine H2-receptor antagonist which inhibits gastric acid secretion and reduces pepsin output.
Cimetidine dihydrochloride imp D
CAS No.: 59660-24-1
Cat. No.: VC0194892
Molecular Formula: C9H19Cl2N5S
Molecular Weight: 300.25
Purity: > 95%
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 59660-24-1 |
---|---|
Molecular Formula | C9H19Cl2N5S |
Molecular Weight | 300.25 |
IUPAC Name | 2-methyl-1-[2-[(5-methyl-1H-imidazol-4-yl)methylsulfanyl]ethyl]guanidine;dihydrochloride |
Standard InChI | InChI=1S/C9H17N5S.2ClH/c1-7-8(14-6-13-7)5-15-4-3-12-9(10)11-2;;/h6H,3-5H2,1-2H3,(H,13,14)(H3,10,11,12);2*1H |
SMILES | CC1=C(N=CN1)CSCCNC(=NC)N.Cl.Cl |
Introduction
Chemical Identity and Properties
Cimetidine dihydrochloride impurity D is chemically identified as 1-Methyl-3-[2-[[(5-methyl-1H-imidazol-4-yl)methyl]sulphanyl]ethyl]guanidine Dihydrochloride. This compound represents a structural variant of cimetidine where the cyano group has been removed, as suggested by the "descyano" prefix in its alternative name .
The chemical identity is characterized by the following fundamental properties:
Property | Value |
---|---|
Molecular Formula | C9H17N5S·2HCl (or C9H19Cl2N5S) |
Molecular Weight | 300.25 g/mol |
CAS Number | Not specifically provided in sources |
Physical State | Solid (inferred from standard references) |
Purity Standard | >95% (HPLC) |
The compound contains an imidazole ring system connected via a methylsulfanyl linkage to an ethyl chain, which is further attached to a guanidine group. The dihydrochloride salt formation significantly affects its solubility and stability characteristics compared to the free base form.
Structural Relationship to Cimetidine
Comparative Analysis
Cimetidine dihydrochloride impurity D differs structurally from the parent compound cimetidine (C10H16N6S) in several key aspects. The parent compound cimetidine contains a cyano group that is absent in the impurity D structure, hence the "descyano" designation . This structural difference accounts for the variation in molecular formula and weight between cimetidine (252.34 g/mol) and its impurity D (300.25 g/mol as the dihydrochloride salt).
Structural Significance
The absence of the cyano group in impurity D significantly alters its chemical reactivity and potentially its pharmacological activity. The parent compound cimetidine functions by competitively inhibiting the H2-receptor on gastric parietal cells, thereby reducing gastric acid secretion . The structural modification in impurity D may affect its receptor binding properties and consequently its pharmacological profile.
Pharmaceutical Relevance
Significance in Quality Control
Analytical Considerations
Detection Methods
High-Performance Liquid Chromatography (HPLC) appears to be the preferred analytical method for the detection and quantification of cimetidine dihydrochloride impurity D, as indicated by the purity standard specification of >95% HPLC . This suggests that chromatographic techniques offer suitable sensitivity and specificity for this compound.
Reference Standards
Comparative Analysis with Other Cimetidine Impurities
Several other impurities related to cimetidine have been identified and characterized. The following table presents a comparative analysis of cimetidine dihydrochloride impurity D with other known cimetidine impurities:
Impurity | Molecular Formula | Molecular Weight | Structural Characteristic |
---|---|---|---|
Cimetidine Dihydrochloride Impurity D | C9H19Cl2N5S | 300.25 | Lacks cyano group |
Cimetidine Methoxy Analog | C10H15N5OS | 253.32 | Contains methoxy group |
Cimetidine Sulfoxide | C10H16N6OS | 268.34 | Oxidized sulfur atom |
Cimetidine Amide Dihydrochloride | C10H20Cl2N6OS | 343.28 | Amide derivative |
Cimetidine Disulfane Impurity | C10H18N8S2 | 314.43 | Contains disulfide bond |
This diversity in related impurities demonstrates the complexity of cimetidine's synthesis, stability, and degradation pathways, necessitating comprehensive analytical approaches for their monitoring and control .
Research Applications
Pharmacokinetic Studies
Analytical Challenges and Solutions
Separation Techniques
The structural similarity between cimetidine and its impurities presents challenges for analytical separation. Advanced chromatographic techniques, including gradient elution HPLC methods with specialized stationary phases, may be required to achieve adequate resolution between these closely related compounds.
Detection Strategies
Multiple detection strategies, including UV spectrophotometry, mass spectrometry, and NMR spectroscopy, may be employed for the comprehensive characterization of cimetidine dihydrochloride impurity D. Each technique offers complementary information about the compound's identity, purity, and structural features.
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